7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid
Overview
Description
7-Oxabicyclo[410]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid can be achieved through several methods. One common approach involves the resolution of isomer mixtures of this compound alkyl esters. This method is advantageous due to its simplicity, environmental friendliness, high yield, and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves the use of chiral cyclohexene-1-formic acid as a raw material to obtain lactone intermediates, which are then converted into the desired product through a series of chemical reactions .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid include:
- This compound, 4-methyl-, 4-methyl-7-oxabicyclo[4.1.0]heptyl methyl ester .
- This compound, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester .
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the presence of an oxygen atom within the bicyclic ring system.
Properties
IUPAC Name |
7-oxabicyclo[4.1.0]heptane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)4-1-2-5-6(3-4)10-5/h4-6H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQXGKNECHBVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504802 | |
Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52892-14-5 | |
Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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